molecular formula C16H14ClN3O B2926374 1-[(2-chlorophenyl)methyl]-3-(1H-indol-3-yl)urea CAS No. 941926-88-1

1-[(2-chlorophenyl)methyl]-3-(1H-indol-3-yl)urea

Cat. No.: B2926374
CAS No.: 941926-88-1
M. Wt: 299.76
InChI Key: JLUAFQCNFIJAHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Chlorophenyl)methyl]-3-(1H-indol-3-yl)urea is a synthetic indole-urea hybrid compound designed for pharmacological research and drug discovery. Its structure incorporates two privileged pharmacophores: the 1H-indole moiety, which is a fundamental scaffold in medicinal chemistry present in numerous bioactive molecules , and the urea linkage, known for its ability to form key hydrogen bonds with biological targets. This specific molecular architecture makes it a compound of significant interest for probing novel therapeutic pathways. Research Applications and Potential The primary research value of this compound is rooted in its structural similarity to known agonists of the Formyl Peptide Receptor 2 (FPR2) . FPR2 is a G-protein coupled receptor expressed in immune cells, including microglia in the central nervous system, and is a promising target for modulating inflammatory responses. Research on analogous ureidopropanamide derivatives has shown that such compounds can activate FPR2, leading to anti-inflammatory effects, such as the reduction of pro-inflammatory cytokines like IL-1β and TNF-α in models of neuroinflammation . Consequently, this chemical serves as a critical tool for studying the resolution of inflammation in neurological disorders. Beyond neuroinflammation, the indole core is associated with a wide spectrum of biological activities, including documented anticancer, antimicrobial, and antiviral properties . Researchers can utilize this compound to explore its cytotoxic potential against various cancer cell lines or its interaction with other biological targets, such as cyclooxygenases (COX) involved in inflammation . Handling and Usage This product is provided strictly For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle the material with appropriate precautions, using personal protective equipment and working in accordance with their institution's laboratory safety guidelines.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c17-13-7-3-1-5-11(13)9-19-16(21)20-15-10-18-14-8-4-2-6-12(14)15/h1-8,10,18H,9H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUAFQCNFIJAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)NC2=CNC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-3-(1H-indol-3-yl)urea typically involves the reaction of 2-chlorobenzyl isocyanate with 1H-indole-3-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-3-(1H-indol-3-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The urea linkage can also form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Electron-Withdrawing Groups: The 2-chlorophenyl group in the target compound contrasts with the 3,4-dichlorophenyl substituent in ’s analog, which may increase steric hindrance and reduce metabolic clearance . Solubility Modifiers: The 2-methoxyethyl group in ’s analog introduces ether oxygen, likely improving aqueous solubility compared to the unsubstituted indole in the target compound .
  • Molecular Weight Trends :

    • The target compound (MW ~305.74) is lighter than analogs with bulkier substituents (e.g., 357.80–362.25 g/mol), suggesting advantages in bioavailability and compliance with drug-likeness guidelines.

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